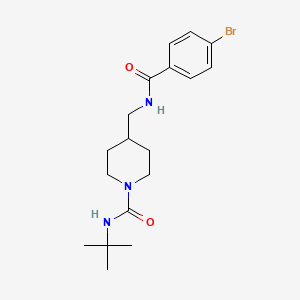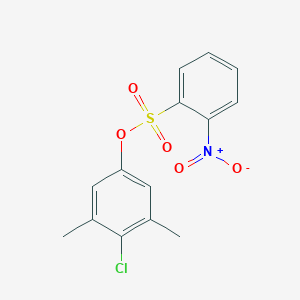![molecular formula C15H18N2O4S B2608856 1-[4-(3-Methylsulfonylbenzoyl)piperazin-1-yl]prop-2-en-1-one CAS No. 2361683-82-9](/img/structure/B2608856.png)
1-[4-(3-Methylsulfonylbenzoyl)piperazin-1-yl]prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(3-Methylsulfonylbenzoyl)piperazin-1-yl]prop-2-en-1-one, also known as MSB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MSB belongs to the class of piperazine derivatives and has been shown to exhibit various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 1-[4-(3-Methylsulfonylbenzoyl)piperazin-1-yl]prop-2-en-1-one is not fully understood. However, it has been suggested that 1-[4-(3-Methylsulfonylbenzoyl)piperazin-1-yl]prop-2-en-1-one may exert its effects by inhibiting the activity of enzymes involved in various cellular processes. 1-[4-(3-Methylsulfonylbenzoyl)piperazin-1-yl]prop-2-en-1-one has also been shown to induce apoptosis in cancer cells, which may contribute to its anticancer activity.
Effets Biochimiques Et Physiologiques
1-[4-(3-Methylsulfonylbenzoyl)piperazin-1-yl]prop-2-en-1-one has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis in these cells. 1-[4-(3-Methylsulfonylbenzoyl)piperazin-1-yl]prop-2-en-1-one has also been shown to exhibit antifungal and antibacterial activities. In addition, 1-[4-(3-Methylsulfonylbenzoyl)piperazin-1-yl]prop-2-en-1-one has been investigated for its potential use as an analgesic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[4-(3-Methylsulfonylbenzoyl)piperazin-1-yl]prop-2-en-1-one in lab experiments is its potential therapeutic applications. 1-[4-(3-Methylsulfonylbenzoyl)piperazin-1-yl]prop-2-en-1-one has been shown to exhibit various biological activities, which makes it a promising candidate for drug development. However, one limitation is the relatively low yield of the synthesis process, which may limit its availability for research purposes.
Orientations Futures
There are several future directions for research on 1-[4-(3-Methylsulfonylbenzoyl)piperazin-1-yl]prop-2-en-1-one. One direction is to investigate its potential use in the treatment of neurodegenerative diseases. 1-[4-(3-Methylsulfonylbenzoyl)piperazin-1-yl]prop-2-en-1-one has been shown to exhibit neuroprotective effects, which may make it a promising candidate for the treatment of these diseases. Another direction is to investigate its potential use as an analgesic agent. 1-[4-(3-Methylsulfonylbenzoyl)piperazin-1-yl]prop-2-en-1-one has been shown to exhibit analgesic effects in animal models, and further research is needed to determine its potential use in humans. Additionally, further research is needed to optimize the synthesis process of 1-[4-(3-Methylsulfonylbenzoyl)piperazin-1-yl]prop-2-en-1-one to improve its availability for research purposes.
Méthodes De Synthèse
The synthesis of 1-[4-(3-Methylsulfonylbenzoyl)piperazin-1-yl]prop-2-en-1-one involves the reaction of 3-methylsulfonylbenzoyl chloride with piperazine in the presence of a base. The resulting product is then treated with acetic anhydride to yield 1-[4-(3-Methylsulfonylbenzoyl)piperazin-1-yl]prop-2-en-1-one. The overall yield of this process is around 50%.
Applications De Recherche Scientifique
1-[4-(3-Methylsulfonylbenzoyl)piperazin-1-yl]prop-2-en-1-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antifungal, and antibacterial activities. 1-[4-(3-Methylsulfonylbenzoyl)piperazin-1-yl]prop-2-en-1-one has also been investigated for its potential use in the treatment of neurodegenerative diseases and as an analgesic agent.
Propriétés
IUPAC Name |
1-[4-(3-methylsulfonylbenzoyl)piperazin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c1-3-14(18)16-7-9-17(10-8-16)15(19)12-5-4-6-13(11-12)22(2,20)21/h3-6,11H,1,7-10H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTOUNKFCGPISF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)N2CCN(CC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3-Methylsulfonylbenzoyl)piperazin-1-yl]prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

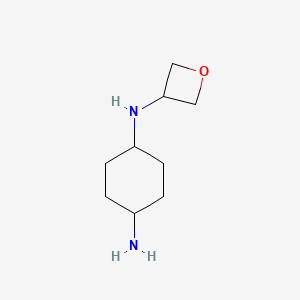
![4-[(diisobutylamino)sulfonyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2608774.png)
![4-isobutyl-1-((4-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2608778.png)
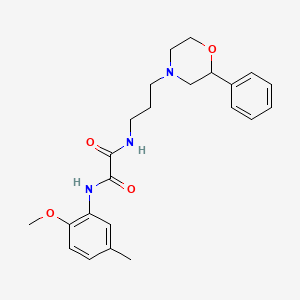
![N-(4-ethoxyphenyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2608781.png)
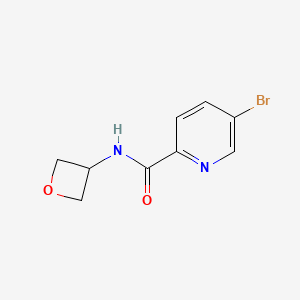
![6-((5-Chlorothiophen-2-yl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2608784.png)
![2-(3-(Diethylamino)propyl)-7-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2608787.png)
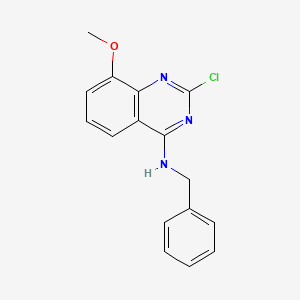
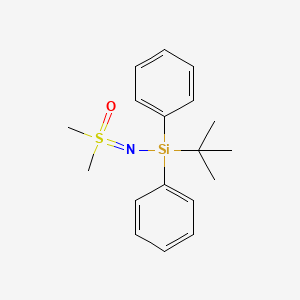
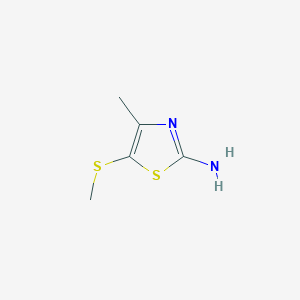
![N-methyl-1-(4-{[(4-propylphenyl)sulfonyl]amino}benzoyl)piperidine-3-carboxamide](/img/structure/B2608794.png)
